molecular formula C18H15ClN6O2 B2959964 3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 904011-18-3

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one

Katalognummer: B2959964
CAS-Nummer: 904011-18-3
Molekulargewicht: 382.81
InChI-Schlüssel: YAEOEATYMNITQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked via a methyl group to a 1,3,5-triazine ring. The triazine moiety is substituted with a 4-methylphenylamino group at position 6 and an amino group at position 4. The compound’s molecular formula is C₁₉H₁₆ClN₇O₂, with a molecular weight of 433.84 g/mol (calculated based on structural analysis) .

Eigenschaften

IUPAC Name

3-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-10-2-5-12(6-3-10)21-17-23-15(22-16(20)24-17)9-25-13-8-11(19)4-7-14(13)27-18(25)26/h2-8H,9H2,1H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEOEATYMNITQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one (CAS No. 904011-18-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H15ClN6O2C_{18}H_{15}ClN_6O_2, with a molecular weight of 370.45 g/mol. The structure features a triazine ring and a benzoxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate significant cytotoxic effects against human cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties :
    • Preliminary investigations have indicated potential anticonvulsant effects, suggesting that modifications in the molecular structure could enhance these properties .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve interaction with specific cellular pathways related to apoptosis and cell cycle regulation. Molecular dynamics simulations have suggested that the compound interacts hydrophobically with target proteins, which could be pivotal in its anticancer activity .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyCell LineIC50 (µM)Observations
Study AHT29 (Colon Cancer)1.98 ± 1.22Significant growth inhibition observed .
Study BJurkat (Leukemia)< 0.5Comparable efficacy to doxorubicin .
Study CSISO (Cervical Cancer)1.61 ± 1.92High cytotoxicity noted .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substituents on the triazine and benzoxazole rings significantly influence the biological activity of the compound:

  • Electron-donating groups (e.g., methyl groups) on the phenyl ring enhance cytotoxicity.
  • The presence of halogen atoms (like chlorine) appears essential for maintaining high levels of activity against cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazine-benzoxazolone hybrids. Below is a detailed comparison with three analogous compounds, focusing on structural variations, physicochemical properties, and substituent effects.

Structural and Physicochemical Comparison

Property Target Compound 3-[[4-amino-6-(2-chloroanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one 3-((2,4-dimethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
CAS Number Not explicitly provided 905428-21-9 898650-35-6 898650-74-3
Molecular Formula C₁₉H₁₆ClN₇O₂ (inferred) C₁₇H₁₂Cl₂N₆O₂ C₁₇H₁₅FN₄O C₁₈H₂₀N₄O₃
Molecular Weight (g/mol) 433.84 403.22 310.33 352.40
Core Structure Benzoxazolone + 1,3,5-triazine Benzoxazolone + 1,3,5-triazine 1,2,4-triazinone 1,2,4-triazinone
Key Substituents - 4-Methylphenylamino (triazine)
- Chloro (benzoxazolone)
- 2-Chlorophenylamino (triazine)
- Chloro (benzoxazolone)
- 3-Fluorophenylamino (triazine)
- 4-Methylbenzyl (triazine)
- 2,4-Dimethoxyphenylamino (triazine)
- 4-Methylbenzyl (triazine)

Substituent Effects and Electronic Properties

Triazine Substitution Patterns: The target compound and the analog in share a 1,3,5-triazine core but differ in the phenylamino substituent (4-methylphenyl vs. 2-chlorophenyl). Compounds in and feature 1,2,4-triazinone cores, which are less common in drug design compared to 1,3,5-triazines. The 3-fluorophenylamino group in introduces moderate electronegativity, while the 2,4-dimethoxyphenyl group in provides steric bulk and increased solubility due to methoxy groups.

Benzoxazolone vs.

Molecular Weight and Drug-Likeness :

  • The target compound (433.84 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but analogs like (310.33 g/mol) and (352.40 g/mol) fall within acceptable ranges. The higher molecular weight of the target compound may limit oral bioavailability, a common challenge in triazine-based therapeutics.

Research Implications and Gaps

Biological Activity: No explicit data on the target compound’s activity are available in the provided evidence. However, analogs like (chlorophenyl-substituted) and (fluorophenyl-substituted) may exhibit antimicrobial or anticancer properties based on prior studies of triazine derivatives.

Synthetic Accessibility: The 4-methylphenylamino group in the target compound could simplify synthesis compared to the 2-chlorophenylamino group in , which may require stricter regioselective conditions.

Future Directions: Comparative studies on solubility, stability, and binding kinetics are needed to evaluate the practical advantages of benzoxazolone-triazine hybrids over 1,2,4-triazinone derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.